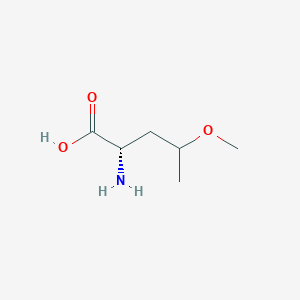![molecular formula C10H21NO B13244132 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol is an organic compound with the molecular formula C10H21NO. It is a liquid at room temperature and is known for its applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl ring and an amino alcohol functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol typically involves the reaction of 3-methylcyclopentylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino alcohol derivatives.
Applications De Recherche Scientifique
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can lead to various physiological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-2-methyl-1-propanol
- 2-Hydroxy-2-methyl-1-propylamine
Uniqueness
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of a cyclopentyl ring and an amino alcohol group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
2-methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-9(6-8)11-7-10(2,3)12/h8-9,11-12H,4-7H2,1-3H3 |
Clé InChI |
NWDBXWWHRPAZMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)

![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
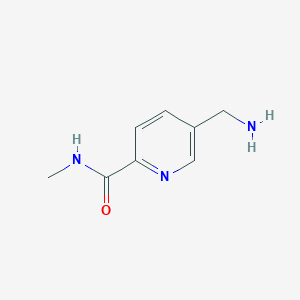
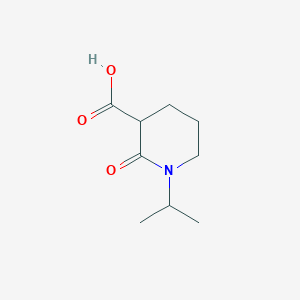
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
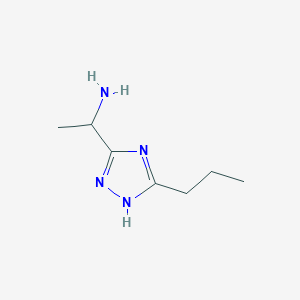
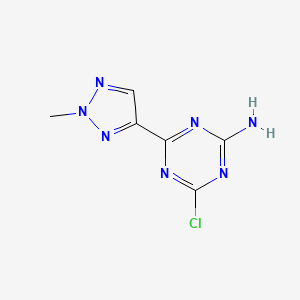
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
